2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose is a derivative of D-glucose, characterized by the presence of four acetyl groups at the hydroxyl positions of the glucopyranose ring. This compound is significant in carbohydrate chemistry due to its role as a glycosyl donor in various synthetic applications, particularly in the formation of glycosidic bonds. The acetylation of hydroxyl groups enhances the stability and reactivity of the sugar, making it a valuable intermediate in organic synthesis.
The compound can be synthesized from D-glucose through acetylation reactions. It is commonly obtained in laboratory settings using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose belongs to the class of acetylated carbohydrates. It is classified as a glycoside and can be further categorized under glycosyl donors used in carbohydrate synthesis.
The synthesis of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose typically involves the following steps:
The reaction conditions can be optimized to favor either α- or β-anomer formation. For instance, using BF3·OEt2 as a catalyst has been shown to enhance α-selectivity during glycosidation reactions involving this compound . Furthermore, computational studies indicate that the formation of the α-anomer is kinetically favored due to lower activation energy compared to the β-anomer .
The molecular formula for 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose is C₁₄H₂₀O₉. It features:
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose participates in various chemical reactions primarily as a glycosyl donor:
The reactivity of this compound can be influenced by factors such as sterics and electronics imparted by substituents on both the sugar and reactants involved in glycosidation.
The mechanism by which 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose acts as a glycosyl donor involves:
Computational studies suggest that reaction pathways leading to α-anomers are energetically more favorable than those leading to β-anomers by approximately 2.7 kcal/mol .
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose serves several important roles in scientific research and applications:
Regioselective acylation of glucose remains a fundamental challenge in carbohydrate chemistry due to the similar reactivity of its hydroxyl groups. Traditional peracetylation methods employing acetic anhydride with catalysts like sodium acetate or pyridine yield complex mixtures of anomers and regioisomers. However, innovative strategies have emerged for achieving high positional control. The iodine-catalyzed peracetylation method developed by Kartha and Field represents a significant advancement, enabling efficient conversion of D-glucose to per-O-acetylated derivatives under mild conditions with simplified purification [4]. This approach eliminates the need for toxic pyridine or high-temperature processing, making it suitable for large-scale synthesis.
For partial acetylation, acid-mediated debenzylation-acetolysis sequences provide exceptional regiocontrol. When methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside undergoes controlled acetolysis with p-toluenesulfonic acid in acetic anhydride, sequential debenzylation follows the order: anomeric methoxy > 6-O-benzyl > 3-O-benzyl > 4-O-benzyl > 2-O-benzyl. By modulating acid strength and reaction time, specific intermediates can be isolated:
Table 1: Regioselective Acetolysis Products from Methyl 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranoside
Acid Catalyst | Reaction Conditions | Major Product | Regioselectivity |
---|---|---|---|
p-TsOH (0.5 eq) | 60°C, 15h | 2,3,4-Tri-O-benzyl-1,6-di-O-acetyl-α-D-glucopyranose | 6-O selective |
p-TsOH (1.5 eq) | 60°C, 24h | 2,4-Di-O-benzyl-1,3,6-tri-O-acetyl-α-D-glucopyranose | 3-O selective |
H₂SO₄ (cat.) | RT, 30 min | 2-O-Benzyl-1,3,4,6-tetra-O-acetyl-α-D-glucopyranose | 3,4,6-O selective |
This ordered deprotection sequence enables practical access to key synthetic intermediates like 2,3,4-tri-O-benzyl-1,6-di-O-acetyl-α-D-glucopyranose in >85% yield, which can be directly converted to 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose via hydrogenolysis and acetylation [9]. Alternative approaches include enzymatic acylation and tin-mediated regioselective protection, though these methods often show limitations in scalability compared to acid-catalyzed processes.
The anomeric configuration of tetraacetylated glucopyranose derivatives profoundly influences their reactivity in glycosylation reactions. Two primary synthetic routes enable stereocontrol: 1) direct anomerization during deacylation of peracetylated precursors, and 2) stereospecific nucleophilic displacement. The Lewis acid-catalyzed deacylation of β-D-glucose pentaacetate with AlCl₃ in anhydrous diethyl ether exclusively yields the α-anomer (2,3,4,6-tetra-O-acetyl-α-D-glucopyranose) via anomerization. This stereochemical outcome demonstrates the kinetic preference for α-configuration under thermodynamic control, attributed to the anomeric effect—the stabilizing electronic interaction between the ring oxygen lone pairs and the σ* orbital of the anomeric C-O bond [1].
Computational studies using density functional theory (B3LYP/6-31G*) corroborate this preference, showing lower energy barriers for the formation of the α-anomer during deacetylation. Interestingly, α-configured precursors like α-D-glucose penta(3-bromobenzoate) retain their configuration during analogous deacylation, yielding 2,3,4,6-tetra-O-(3-bromobenzoyl)-α-D-glucopyranose without inversion [1]. For β-selective synthesis, SN₂ displacement proves essential: treatment of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with sodium azide in hexamethylphosphoric triamide (HMPA) affords the β-azide derivative with complete stereochemical inversion. This product serves as a precursor to β-configured glycosyl donors through Staudinger reduction [5].
Table 2: Stereochemical Outcomes in Glucopyranose Derivative Synthesis
Starting Material | Reaction Conditions | Product | Stereochemical Outcome |
---|---|---|---|
β-D-Glucose pentaacetate | AlCl₃, Et₂O, 110°C | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose | α-configured (inversion) |
α-D-Glucose pentabenzoate | AlCl₃, Et₂O, 110°C | 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranose | α-configured (retention) |
α-D-Glucosyl bromide tetraacetate | NaN₃, HMPA, RT | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide | β-configured (inversion) |
Deacylation and transesterification reactions of peracetylated sugars require precise catalytic control to avoid unwanted hydrolysis or acyl migration. Enzymatic approaches using lipases and esterases offer exceptional regioselectivity; for instance, Candida antarctica lipase B selectively cleaves the 6-O-acetyl group of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose in aqueous-organic biphasic systems. However, chemical catalysts often provide broader substrate scope and faster reaction kinetics.
Phase-transfer catalysts (PTCs) significantly enhance reaction rates and yields in biphasic glycosylation systems. Benzyltributylammonium chloride (BTBAC) enables efficient Koenigs-Knorr reactions between 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and phenolic nucleophiles like curcumin’s potassium salt. When conducted under ultrasound irradiation (40 kHz), the PTC system achieves 85% yield of curcumin glucoside derivatives within 45 minutes at ambient temperature—a dramatic improvement over classical thermal conditions (18-24 hours at 60°C) [8]. The mechanical effects of cavitation enhance mass transfer across phase boundaries, facilitating glycosyl bromide activation.
Transesterification with metal alkoxides provides an alternative deacylation pathway. Sodium methoxide in anhydrous methanol cleaves all acetyl groups non-selectively to yield D-glucose, while controlled transesterification with dibutylacetyl phosphite generates glycosyl phosphite donors—key intermediates in phosphorylated saccharide synthesis. This reaction proceeds without anomeric inversion, preserving the α-configuration in the product 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyldibutyl phosphite [7].
Lewis acids serve as powerful tools for chemoselective deprotection of carbohydrate protecting groups. Aluminum chloride (AlCl₃) exhibits remarkable selectivity for anomeric acetate cleavage in peracetylated sugars when used in aprotic solvents. The reaction of β-D-glucose pentaacetate with 2.25 equivalents of AlCl₃ in anhydrous diethyl ether at 110°C exclusively removes the anomeric acetyl group, yielding 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose within 5 hours. This selectivity extends to diverse substrates:
Solvent effects critically influence the reaction mechanism. Polar aprotic solvents like DMSO or DMF promote non-selective deacetylation, yielding complex mixtures. In contrast, ethereal solvents restrict Lewis acid coordination to the anomeric position, where the acetate group experiences enhanced electrophilicity due to the electron-withdrawing endocyclic oxygen [1]. Computational modeling (B3LYP/6-31G*) reveals that AlCl₃ coordination at the anomeric oxygen lowers the adjacent C-O bond dissociation energy by 12-15 kcal/mol compared to non-anomeric positions, explaining the observed regioselectivity.
The reaction mechanism proceeds via a chelated transition state where AlCl₃ simultaneously coordinates with the ring oxygen and the carbonyl oxygen of the anomeric ester. This dual coordination polarizes the C-O bond, facilitating nucleophilic attack by chloride ions. The process demonstrates configurational flexibility: β-configured substrates undergo inversion to the α-anomer, while α-configured precursors retain stereochemistry. This stereochemical divergence suggests distinct transition state geometries for axial versus equatorial anomeric leaving groups [1].
Table 3: Lewis Acid-Mediated Selective Deacylation Outcomes
Substrate | Lewis Acid | Solvent | Product | Yield (%) |
---|---|---|---|---|
β-D-Glucose pentaacetate | AlCl₃ (2.25 eq) | Anhydrous Et₂O | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose | 91 |
α-D-Mannose penta(3-Br-benzoate) | AlCl₃ (2.5 eq) | Anhydrous Et₂O | 2,3,4,6-Tetra-O-(3-Br-benzoyl)-α-D-mannopyranose | 87 |
Methyl α-D-glucopyranoside tetraacetate | AlCl₃ (3.0 eq) | Toluene | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranose | 78 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1